molecular formula C10H9F2NO3 B14814599 Methyl 3-(2-(difluoromethyl)pyridin-3-yl)-3-oxopropanoate

Methyl 3-(2-(difluoromethyl)pyridin-3-yl)-3-oxopropanoate

Cat. No.: B14814599
M. Wt: 229.18 g/mol
InChI Key: WIECFFQIUBKBHV-UHFFFAOYSA-N
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Description

Methyl 3-(2-(difluoromethyl)pyridin-3-yl)-3-oxopropanoate is a chemical compound that features a difluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the use of difluoromethylation reagents, which can be applied under various conditions to achieve the desired substitution . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced techniques to ensure high yield and purity. The choice of reagents and reaction conditions is optimized to achieve efficient production while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-(difluoromethyl)pyridin-3-yl)-3-oxopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups to the pyridine ring.

Scientific Research Applications

Methyl 3-(2-(difluoromethyl)pyridin-3-yl)-3-oxopropanoate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 3-(2-(difluoromethyl)pyridin-3-yl)-3-oxopropanoate exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, affecting various biochemical pathways . Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethyl-substituted pyridines and related heterocycles. These compounds share structural similarities but may differ in their reactivity and applications .

Uniqueness

Methyl 3-(2-(difluoromethyl)pyridin-3-yl)-3-oxopropanoate is unique due to its specific substitution pattern and the presence of the difluoromethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H9F2NO3

Molecular Weight

229.18 g/mol

IUPAC Name

methyl 3-[2-(difluoromethyl)pyridin-3-yl]-3-oxopropanoate

InChI

InChI=1S/C10H9F2NO3/c1-16-8(15)5-7(14)6-3-2-4-13-9(6)10(11)12/h2-4,10H,5H2,1H3

InChI Key

WIECFFQIUBKBHV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1=C(N=CC=C1)C(F)F

Origin of Product

United States

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